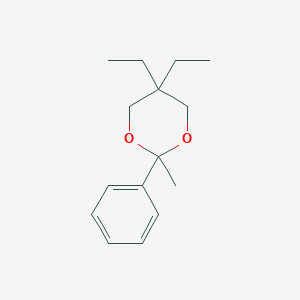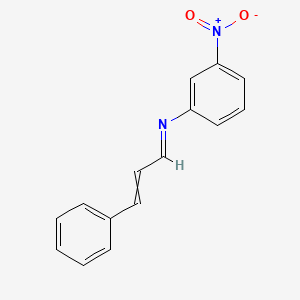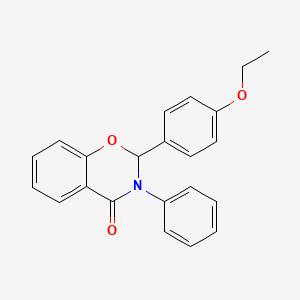
Tetranitroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetranitroethene is a highly nitrated organic compound with the chemical formula C2(NO2)4. It is characterized by the presence of four nitro groups attached to an ethene backbone. This compound is known for its strong oxidizing properties and has been studied for various applications in both scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetranitroethene can be synthesized through the nitration of ethene derivatives. One common method involves the reaction of ethene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the risk of explosion due to the highly reactive nature of the compound. Safety measures, such as temperature control and the use of stabilizing agents, are crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tetranitroethene undergoes various chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: The nitro groups in this compound can be reduced to amines under appropriate conditions.
Substitution: this compound can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products
Oxidation: Oxidation reactions typically yield carbon dioxide, water, and nitrogen oxides.
Reduction: Reduction of this compound produces tetraamine derivatives.
Substitution: Substitution reactions can yield a variety of nitro-substituted ethene derivatives.
Applications De Recherche Scientifique
Tetranitroethene has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the nitration of other compounds.
Biology: Research has explored its potential as a tool for studying oxidative stress in biological systems.
Medicine: While not commonly used in medicine, its strong oxidizing properties have been investigated for potential therapeutic applications.
Industry: this compound is used in the production of explosives and propellants due to its high energy content.
Mécanisme D'action
The mechanism by which tetranitroethene exerts its effects involves the release of nitro radicals upon decomposition. These radicals can initiate a chain reaction, leading to the oxidation of surrounding molecules. The molecular targets include organic compounds with double bonds, which are particularly susceptible to attack by nitro radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetranitromethane: Similar in structure but with a methane backbone instead of ethene.
Hexanitroethane: Contains six nitro groups attached to an ethane backbone.
Octanitropentane: A highly nitrated compound with eight nitro groups attached to a pentane backbone.
Uniqueness
Tetranitroethene is unique due to its ethene backbone, which provides a different reactivity profile compared to its methane, ethane, and pentane counterparts. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
13223-78-4 |
|---|---|
Formule moléculaire |
C2N4O8 |
Poids moléculaire |
208.04 g/mol |
Nom IUPAC |
1,1,2,2-tetranitroethene |
InChI |
InChI=1S/C2N4O8/c7-3(8)1(4(9)10)2(5(11)12)6(13)14 |
Clé InChI |
BELJTAFYIKFREC-UHFFFAOYSA-N |
SMILES canonique |
C(=C([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)








![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)

